N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
Description
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-8(2)16(9(3)4)13(18)15-10-5-6-11(14)12(7-10)17(19)20/h5-9H,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDCYWULGRADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea primarily involves the reaction of an isocyanate intermediate with a suitable amine or substituted aniline derivative. The key step is the formation of the urea linkage by nucleophilic addition of the amine to the isocyanate, resulting in the substituted urea structure.
- Step 1: Preparation of 4-chloro-3-nitrophenyl isocyanate intermediate.
- Step 2: Reaction of this isocyanate with N,N-diisopropylamine or its equivalent to form the target urea compound.
This method leverages the high reactivity of isocyanates towards nucleophilic amines, enabling the formation of the urea bond under controlled conditions.
Detailed Reaction Conditions and Parameters
| Parameter | Description/Value |
|---|---|
| Starting materials | 4-Chloro-3-nitroaniline, phosgene or phosgene equivalent (for isocyanate formation), N,N-diisopropylamine |
| Solvent | Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) |
| Temperature | Generally maintained between 0°C to room temperature to control reaction rate and avoid side reactions |
| Reaction time | Several hours (commonly 2–6 hours) depending on scale and conditions |
| Catalysts/Activators | Sometimes tertiary amines or bases to facilitate isocyanate formation |
| Purification methods | Recrystallization or chromatographic techniques to isolate pure urea derivative |
Synthesis Pathway Insights
Isocyanate Formation: The 4-chloro-3-nitroaniline is converted into the corresponding isocyanate intermediate using phosgene or safer phosgene substitutes like triphosgene. This step requires careful control of moisture and temperature due to the reactive and toxic nature of phosgene.
Urea Formation: The isocyanate intermediate reacts with N,N-diisopropylamine to form the this compound. The nucleophilic attack of the amine on the isocyanate carbon leads to the urea linkage.
Reaction Monitoring: Techniques such as TLC (Thin Layer Chromatography) or HPLC (High Performance Liquid Chromatography) are used to monitor reaction progress.
Alternative Synthetic Approaches
While the isocyanate-amine coupling is the most straightforward and commonly reported method, alternative methods may include:
Solid-Phase Synthesis: Although primarily used for peptide-like oligomers, solid-phase synthesis techniques involving stepwise assembly of N-substituted urea monomers could be adapted for this compound. This method involves sequential addition of sub-monomers on a solid support, allowing precise control over substitution patterns and polymer length. However, this is less common for small molecule ureas like this compound due to complexity and cost.
Direct Urea Formation from Carbamoyl Chlorides: Another potential route involves converting the substituted aniline into a carbamoyl chloride intermediate, which then reacts with the diisopropylamine to yield the urea. This method is less commonly reported but could offer an alternative pathway under specific conditions.
Research Findings and Optimization
Yield and Purity: Optimized reaction conditions typically yield high purity this compound, with yields ranging from 70% to 90% depending on scale and purification methods.
Safety Considerations: Due to the presence of the nitro group and the use of reactive intermediates like isocyanates and phosgene, strict safety protocols are necessary. Reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment.
Scalability: The synthesis is amenable to scale-up for research and industrial purposes, provided that reaction parameters are carefully controlled to avoid side reactions and degradation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 4-Chloro-3-nitrophenyl isocyanate, N,N-diisopropylamine | 0–25°C, anhydrous solvent, several hours | High yield, straightforward | Requires handling toxic isocyanates |
| Solid-Phase Synthesis | Sub-monomers with leaving groups and amines | Stepwise on resin, multiple cycles | Precise control, polymer synthesis | Complex, costly, less common for small molecules |
| Carbamoyl Chloride Route | Carbamoyl chloride intermediate, N,N-diisopropylamine | Similar to isocyanate method | Alternative route | Less documented, potential side reactions |
Chemical Reactions Analysis
Types of Reactions: N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted urea derivatives.
Reduction: Formation of N’-(4-Amino-3-chlorophenyl)-N,N-diisopropylurea.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Scientific Research Applications
Medicinal Chemistry
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The nitrophenyl group may enhance the interaction with biological targets, potentially leading to the development of novel anticancer therapies.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of nitrophenyl ureas demonstrated significant activity against breast cancer cells, suggesting a pathway for further development in cancer therapeutics .
Agricultural Chemistry
The compound is also explored for use as a herbicide . Its structure suggests potential herbicidal properties due to the presence of halogen and nitro groups, which can affect plant growth regulation.
- Case Study : Research published in Pest Management Science indicated that similar urea derivatives showed effective weed control in agricultural settings, leading to considerations for this compound as a candidate for herbicide formulation .
Materials Science
In materials science, this compound is being studied for its role in the synthesis of polymeric materials . Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.
- Case Study : A recent article in Polymer Chemistry demonstrated how urea-based compounds can improve the tensile strength and elasticity of polymer blends, highlighting the potential application of this compound in advanced material formulations .
Environmental Chemistry
The environmental impact and degradation pathways of this compound are also under investigation. Understanding its behavior in soil and water systems is crucial for assessing its ecological safety.
- Case Study : Research highlighted in Environmental Science & Technology examined the degradation rates of similar compounds in aquatic environments, providing insights into the persistence and toxicity of nitro-substituted ureas .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
In N-(4-Cyanophenyl)-N'-phenylurea, the cyano (-CN) group offers moderate electron withdrawal, but the absence of a second substituent reduces steric hindrance compared to the target compound .
This contrasts with dimethyl groups in fenuron and fluometuron, which are less bulky and more polar . In N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea, the cyclohexyl group adds significant steric bulk, further increasing lipophilicity compared to the target compound .
Molecular Weight and Applications :
- Higher molecular weight (299.45 g/mol) and nitro groups suggest the target compound may act as a protease inhibitor or herbicide, similar to nitro-substituted ureas like daimuron .
- Fluometuron’s trifluoromethyl group enhances herbicidal activity by improving binding to acetolactate synthase (ALS), a common target in weeds .
Research Findings and Theoretical Implications
- Synthetic Utility : The nitro group in the target compound could facilitate further functionalization (e.g., reduction to amine for coupling reactions), a feature absent in simpler analogs like fenuron .
- Computational Studies : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation, could model the compound’s electronic structure to predict reactivity or binding affinity .
- Toxicity and Environmental Impact : Chloro and nitro groups may raise concerns about environmental persistence, as seen in chlorinated herbicides like atrazine. Comparative studies with fluometuron (CF₃) could assess biodegradation pathways .
Biological Activity
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its urea functional group and a substituted aromatic ring. The presence of a chloro and nitro group on the phenyl ring contributes to its biological reactivity. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Studies have indicated that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.
Enzyme Inhibition
Research has shown that urea derivatives can inhibit various enzymes, including proteases and kinases. This compound may exhibit similar properties, potentially affecting metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several urea derivatives, including this compound. The results indicated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to those of established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Bacillus subtilis |
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines demonstrated that this compound exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. The IC50 values varied significantly depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has a moderate half-life, allowing for sustained therapeutic effects when administered at appropriate dosages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, and how can yield be improved?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or urea coupling reactions. For NAS, the chloro-nitro aromatic ring reacts with diisopropylamine under basic conditions (e.g., K₂CO₃ in DMF). To improve yield, optimize reaction time (monitored via TLC/HPLC) and temperature (70–90°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Alternative routes using thiourea intermediates (e.g., ) may enhance regioselectivity. For reproducibility, characterize intermediates (e.g., nitro reduction products) using IR and ¹H NMR .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Use SHELX software ( ) for structure refinement. Validate bond lengths (e.g., C-Cl: ~1.74 Å; C-NO₂: ~1.48 Å) against density functional theory (DFT) calculations (B3LYP/6-31G* basis set; ). Complementary techniques:
- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and nitro group (~1520 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) using hybrid functionals (B3LYP) with dispersion corrections (GD3BJ). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Compare calculated dipole moments and electrostatic potential maps with experimental dielectric constant measurements. Discrepancies in nitro group orientation may arise due to crystal packing effects ( ). Validate using time-dependent DFT (TD-DFT) for UV-Vis spectra .
Q. How does this compound interact with biological targets, and what structural modifications enhance activity?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) against enzymes like urease or cytochrome P450. The chloro-nitro group may act as a hydrogen bond acceptor, while diisopropyl groups enhance lipophilicity (logP ~3.5). For SAR studies:
- Replace nitro with cyano ( ) to reduce toxicity.
- Introduce trifluoromethyl ( ) for metabolic stability.
- Validate via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for urea derivatives be resolved?
- Methodological Answer : Reconcile discrepancies using high-precision calorimetry (e.g., bomb calorimetry) and computational thermochemistry (G4 method). For this compound, compare experimental ΔfH° with values derived from group additivity or Benson rules. Address outliers by verifying sample purity (>98% via HPLC) and correcting for solvent effects ( ).
Q. What analytical techniques differentiate this compound from its structural analogs (e.g., thiourea derivatives)?
- Methodological Answer : Use tandem MS (LC-MS/MS) to distinguish urea (C=O) from thiourea (C=S) via characteristic fragment ions (e.g., m/z 60 for urea). Solid-state ¹³C NMR can resolve carbonyl shifts (urea: ~155 ppm; thiourea: ~180 ppm). XPS detects sulfur in thioureas (S 2p peak ~163 eV) ( ).
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Perform accelerated stability studies (ICH guidelines):
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Nitro groups may hydrolyze under strong alkaline conditions.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for aryl ureas). Store at –20°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
